5-Tert-butylthiophen-3-amine;hydrochloride
Overview
Description
5-Tert-butylthiophen-3-amine;hydrochloride is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a tert-butyl group at the 5-position and an amine group at the 3-position of the thiophene ring, with the hydrochloride salt form enhancing its solubility in water. Thiophenes are known for their aromatic stability and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butylthiophen-3-amine;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The introduction of the amine group at the 3-position can be achieved through nucleophilic substitution reactions. For instance, a halogenated thiophene intermediate can be reacted with ammonia or an amine source under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylthiophen-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated reagents, under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
5-Tert-butylthiophen-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Tert-butylthiophen-3-amine;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amine group and aromatic thiophene ring. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-amine: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioavailable.
5-Methylthiophen-3-amine: Contains a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.
5-Tert-butylthiophene: Lacks the amine group, limiting its reactivity in certain chemical transformations.
Uniqueness
5-Tert-butylthiophen-3-amine;hydrochloride is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct steric and electronic properties. These features enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-tert-butylthiophen-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-8(2,3)7-4-6(9)5-10-7;/h4-5H,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCKFAZTPQWUIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704552 | |
Record name | 5-tert-Butylthiophen-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75782-77-3 | |
Record name | 5-tert-Butylthiophen-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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